molecular formula C20H24N2O2 B11176060 2-[(4-phenylbutanoyl)amino]-N-propylbenzamide

2-[(4-phenylbutanoyl)amino]-N-propylbenzamide

Cat. No.: B11176060
M. Wt: 324.4 g/mol
InChI Key: NEKLJIYXAJYNNB-UHFFFAOYSA-N
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Description

2-[(4-phenylbutanoyl)amino]-N-propylbenzamide is a chemical compound belonging to the class of benzamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenylbutanoyl)amino]-N-propylbenzamide typically involves the reaction of 4-phenylbutanoic acid with N-propylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenylbutanoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its ability to inhibit certain enzymes and proteins.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities.

    Industry: Potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The exact mechanism of action of 2-[(4-phenylbutanoyl)amino]-N-propylbenzamide is not fully understood. it is suggested that the compound exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, it has shown the ability to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-phenylbutanoyl)amino]-N-propylbenzamide stands out due to its unique combination of a phenylbutanoyl group and a propylbenzamide moiety. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-phenylbutanoylamino)-N-propylbenzamide

InChI

InChI=1S/C20H24N2O2/c1-2-15-21-20(24)17-12-6-7-13-18(17)22-19(23)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13H,2,8,11,14-15H2,1H3,(H,21,24)(H,22,23)

InChI Key

NEKLJIYXAJYNNB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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